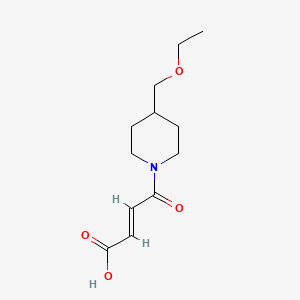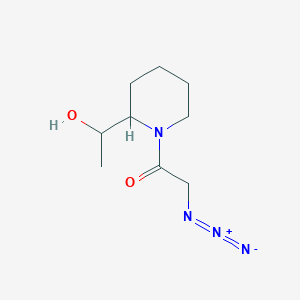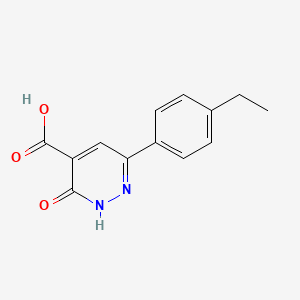![molecular formula C13H10ClFN2O2 B1491874 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯 CAS No. 2098092-01-2](/img/structure/B1491874.png)
3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯
描述
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯应用的综合分析
3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯是一种在各种科学研究领域具有潜在应用的化合物。以下是其独特应用的详细分析,每个部分单独呈现。
药物开发: 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯的结构与咪唑并[1,2-b]吡啶并嘧啶衍生物密切相关,后者以其广泛的生物活性而闻名。 这些化合物因其多样的生物活性和药理特性而被广泛研究作为潜在的药物分子 。 它们在开发新的治疗药物方面显示出前景,包括如波纳替尼的激酶抑制剂 .
抗真菌应用: 咪唑并[1,2-b]吡啶并嘧啶衍生物与 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯在结构上相似,已显示出抗真菌特性。 这表明该化合物在开发抗真菌药物或农业杀真菌剂方面具有潜在应用 .
抗糖尿病研究: 该化合物的框架有利于抗糖尿病药物研究。 咪唑并[1,2-b]吡啶并嘧啶的衍生物已显示出抗糖尿病作用,表明 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯可能是合成新的抗糖尿病药物的宝贵支架 .
抗寄生虫活性: 抗寄生虫药物的研究可以受益于该化合物的应用。 相关的结构已被用于探索寄生虫感染的治疗方法,表明 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯可能具有类似的效用 .
抗炎特性: 该化合物可以作为开发抗炎药物的基础。 其相关的咪唑并[1,2-b]吡啶并嘧啶衍生物与抗炎作用有关,这可以在新的药物中得到利用 .
抗增殖研究: 在癌症研究领域,可以研究 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯的抗增殖活性。 具有类似结构的化合物已显示出抑制癌细胞增殖的潜力 .
乙酰胆碱酯酶抑制: 可以探索该化合物作为乙酰胆碱酯酶抑制剂的潜力。 该应用可能导致开发治疗神经退行性疾病(如阿尔茨海默病)的药物,乙酰胆碱酯酶抑制剂在其中发挥治疗作用 .
GHB 结合位点的配体: 3-氯-6-(3-氟苯基)吡啶并[4,3-d]嘧啶-4-羧酸乙酯可用于创建对γ-羟基丁酸 (GHB) 结合位点具有高亲和力的新型配体。 该应用对治疗与 GHB 相关的疾病(如嗜睡症或酒精戒断)具有意义 .
作用机制
Target of Action
It is known that imidazo[1,2-b]pyridazine derivatives, which are structurally similar, have been widely studied in drug molecules and show different biological activities .
Mode of Action
The negative potential region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors .
Result of Action
Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, which suggests that this compound may have similar effects .
生化分析
Biochemical Properties
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s interaction with other biomolecules, such as reactive oxygen species, can influence oxidative stress levels within cells .
Cellular Effects
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting neurotransmitter levels and nerve signal transmission . Additionally, the compound’s binding to reactive oxygen species can modulate oxidative stress and influence cellular damage and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound’s interaction with acetylcholinesterase influences the breakdown of acetylcholine, a critical neurotransmitter in the nervous system . Additionally, its impact on oxidative stress pathways can affect the levels of reactive oxygen species and other metabolites within cells .
Transport and Distribution
The transport and distribution of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and potential therapeutic applications.
Subcellular Localization
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.
属性
IUPAC Name |
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLANJNFLBWPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


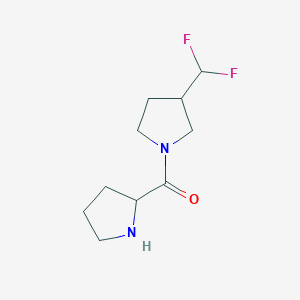
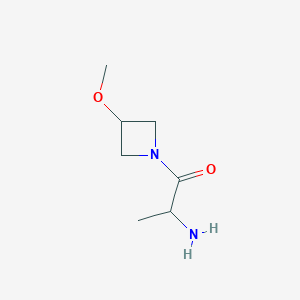

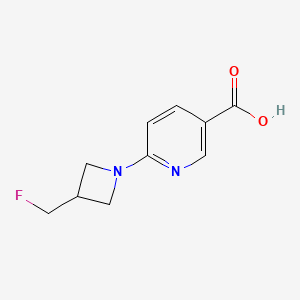
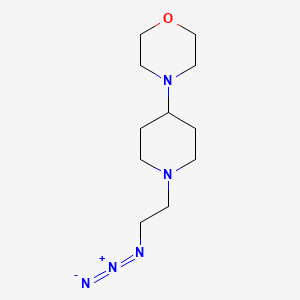
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
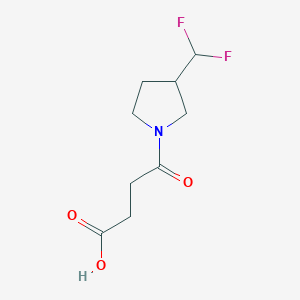
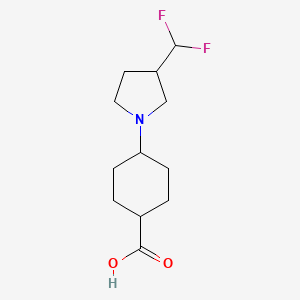
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

